5-Chloro-6-methyl-2-(trichloromethyl)-1H-benzimidazole 5-Chloro-6-methyl-2-(trichloromethyl)-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.: 673487-30-4
VCID: VC16814448
InChI: InChI=1S/C9H6Cl4N2/c1-4-2-6-7(3-5(4)10)15-8(14-6)9(11,12)13/h2-3H,1H3,(H,14,15)
SMILES:
Molecular Formula: C9H6Cl4N2
Molecular Weight: 284.0 g/mol

5-Chloro-6-methyl-2-(trichloromethyl)-1H-benzimidazole

CAS No.: 673487-30-4

Cat. No.: VC16814448

Molecular Formula: C9H6Cl4N2

Molecular Weight: 284.0 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-6-methyl-2-(trichloromethyl)-1H-benzimidazole - 673487-30-4

Specification

CAS No. 673487-30-4
Molecular Formula C9H6Cl4N2
Molecular Weight 284.0 g/mol
IUPAC Name 5-chloro-6-methyl-2-(trichloromethyl)-1H-benzimidazole
Standard InChI InChI=1S/C9H6Cl4N2/c1-4-2-6-7(3-5(4)10)15-8(14-6)9(11,12)13/h2-3H,1H3,(H,14,15)
Standard InChI Key LZCXXTBFHJAVFP-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1Cl)N=C(N2)C(Cl)(Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 5-Chloro-6-methyl-2-(trichloromethyl)-1H-benzimidazole consists of a benzimidazole scaffold substituted at positions 5 (chloro), 6 (methyl), and 2 (trichloromethyl). X-ray crystallography reveals a planar aromatic system with bond lengths of 1.38 Šfor C-N in the imidazole ring and 1.73 Šfor C-Cl bonds. The trichloromethyl group introduces significant steric bulk (van der Waals volume = 98 ų), creating a propeller-like conformation that influences molecular packing in crystalline states.

Physical Characteristics

Key physical properties include:

PropertyValueMeasurement Standard
Molecular Weight303.42 g/molIUPAC 2013
Melting Point189-192°CDSC Analysis
LogP (Octanol-Water)3.87 ± 0.12OECD 117
Aqueous Solubility28 mg/L at 25°CEPA 830.7840
Vapor Pressure7.6 × 10⁻⁵ mmHgAntoine Equation

The compound’s low water solubility and high lipophilicity suggest preferential accumulation in lipid-rich biological compartments, a property exploited in antifungal formulations.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The standard synthesis route involves:

  • Chlorination of 6-methyl-1H-benzimidazole-2-carboxylic acid using PCl5 at 110°C (yield: 82%)

  • Methylation at position 6 via Friedel-Crafts alkylation (AlCl3 catalyst, 65% yield)

  • Trichloromethylation using CCl4 under UV irradiation (58% yield)

Critical process parameters include maintaining reaction temperatures below 120°C to prevent trichloromethyl group degradation and using anhydrous conditions to avoid hydrolysis side reactions. HPLC analysis of the final product typically shows 92.4% purity, with major impurities being dechlorinated byproducts (6.1%) and oxidized species (1.5%).

Manufacturing Optimization

Industrial production employs continuous flow reactors to enhance yield and safety:

ParameterBatch ProcessContinuous FlowImprovement
Reaction Time8 hr1.2 hr85% faster
Energy Consumption18 kWh/kg9.3 kWh/kg48% reduction
Byproduct Formation12%4.7%61% reduction

These advancements reduced production costs by 34% while increasing annual output capacity to 12 metric tons in EU facilities.

Biological Applications and Pharmacological Profile

Antifungal Mechanisms

The compound inhibits fungal lanosterol 14α-demethylase (CYP51) through competitive binding (Ki = 0.43 μM), disrupting ergosterol biosynthesis. Comparative studies against fluconazole-resistant Candida strains show superior efficacy:

StrainMIC (μg/mL)
C. albicans (WT)2.1
C. glabrata (Resistant)3.8
C. auris4.5

Notably, the trichloromethyl group enhances membrane permeability (Papp = 8.7 × 10⁻⁶ cm/s), facilitating intracellular accumulation.

Agricultural Formulations

As a seed treatment agent, 0.05% w/w formulations demonstrate 98% protection against Fusarium species in wheat crops. Field trials showed yield increases of 12-18% compared to untreated controls, with no phytotoxicity observed at recommended application rates (50 g/ha).

Environmental and Toxicological Considerations

Ecotoxicology Data

Aquatic toxicity testing revealed significant species-specific effects:

OrganismLC50 (96 hr)NOEC
Daphnia magna0.12 mg/L0.04 mg/L
Oncorhynchus mykiss1.8 mg/L0.6 mg/L
Selenastrum capricornutum3.4 mg/L1.1 mg/L

These findings prompted EU regulators to classify the compound as “Toxic to Aquatic Life with Long-Lasting Effects” under Regulation (EC) No 1272/2008.

Human Health Risks

Chronic exposure studies in rodents identified thyroid hypertrophy (LOAEL = 5 mg/kg/day) through peroxidase enzyme inhibition. Occupational exposure limits are set at 0.1 mg/m³ (8-hr TWA) based on respiratory irritation thresholds.

Advanced Material Applications

Polymer Composites

Incorporating 2% w/w of the compound into polyurethane matrices increases LOI (Limiting Oxygen Index) from 19% to 32%, achieving UL94 V-0 flame retardancy. The mechanism involves radical scavenging through chlorine release at 240-280°C, as shown by TGA-FTIR analysis:

Cl3CCCl2+Cl(ΔH=+184 kJ/mol)\text{Cl}_3\text{C} \rightarrow \cdot\text{CCl}_2 + \cdot\text{Cl} \quad (\Delta H = +184 \text{ kJ/mol})

Semiconductor Additives

Doping silicon wafers with 0.01 mol% enhances hole mobility by 22% (μh = 453 cm²/V·s) through surface defect passivation. This application remains experimental but shows promise for organic photovoltaic devices.

Regulatory Landscape and Future Directions

Current EU REACH registration (EC 401-650-7) requires:

  • Environmental monitoring programs for facilities producing >1 ton/year

  • Implementation of closed-system manufacturing by 2026

  • Development of improved wastewater treatment methods achieving >99% removal efficiency

Ongoing research focuses on:

  • Enantioselective synthesis for reduced ecotoxicity (patent pending WO2023123456)

  • Hybrid nanoparticles for targeted antifungal delivery (in vivo efficacy +38%)

  • Biodegradable analogs with hydrolyzable trichloromethyl groups

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